rac-[(2R,3R)-2-methylpiperidin-3-yl]methanol hydrochloride, cis
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Overview
Description
rac-[(2R,3R)-2-methylpiperidin-3-yl]methanol hydrochloride, cis is a chemical compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocyclic amine widely used as a building block in organic synthesis and medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-[(2R,3R)-2-methylpiperidin-3-yl]methanol hydrochloride, cis typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis, which involves the cyclo-condensation of an aldehyde with a 1,3-dicarbonyl compound in the presence of ammonia.
Introduction of the Methyl Group: The methyl group can be introduced through alkylation reactions using methylating agents such as methyl iodide.
Hydroxylation: The hydroxyl group is introduced through oxidation reactions, often using reagents like sodium borohydride or lithium aluminum hydride.
Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale versions of the above synthetic routes, with optimizations for yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors and automated synthesis equipment.
Chemical Reactions Analysis
Types of Reactions
rac-[(2R,3R)-2-methylpiperidin-3-yl]methanol hydrochloride, cis can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or PCC (Pyridinium chlorochromate).
Reduction: The compound can be reduced to its corresponding amine using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride for chlorination or tosyl chloride for tosylation.
Common Reagents and Conditions
Oxidation: Chromium trioxide, PCC
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Thionyl chloride, tosyl chloride
Major Products
Oxidation: Formation of the corresponding ketone or aldehyde
Reduction: Formation of the corresponding amine
Substitution: Formation of various substituted derivatives
Scientific Research Applications
rac-[(2R,3R)-2-methylpiperidin-3-yl]methanol hydrochloride, cis has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of various chemical intermediates and active pharmaceutical ingredients.
Mechanism of Action
The mechanism of action of rac-[(2R,3R)-2-methylpiperidin-3-yl]methanol hydrochloride, cis involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Piperidine: A basic six-membered ring structure with one nitrogen atom.
Methylpiperidine: Piperidine with a methyl group attached.
Piperidin-3-ylmethanol: Piperidine with a hydroxymethyl group attached.
Uniqueness
rac-[(2R,3R)-2-methylpiperidin-3-yl]methanol hydrochloride, cis is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. Its cis configuration and the presence of both a methyl and hydroxyl group make it a versatile compound for various applications.
Properties
CAS No. |
2455600-62-9 |
---|---|
Molecular Formula |
C7H16ClNO |
Molecular Weight |
165.7 |
Purity |
95 |
Origin of Product |
United States |
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